molecular formula C16H18N2O3 B2418158 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione CAS No. 59904-30-2

2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione

Cat. No.: B2418158
CAS No.: 59904-30-2
M. Wt: 286.331
InChI Key: XUXOLLCYHAUQOI-UHFFFAOYSA-N
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Description

2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione is a synthetic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.331 g/mol. This compound is known for its versatile applications in various scientific experiments and research fields.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects and as a tool for understanding biological processes . Additionally, it finds applications in the industry, particularly in the development of new materials and chemical processes .

Future Directions

Indane-1,3-dione, a core structure in 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Therefore, it can be inferred that this compound may also have potential applications in these areas.

Preparation Methods

The synthesis of 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione involves several steps. One common method includes the reaction of indane-1,3-dione with 2-(morpholin-4-yl)ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways . The compound can act as an electron acceptor, participating in redox reactions and influencing various biochemical pathways . Its effects are mediated through its ability to form stable complexes with other molecules, thereby modulating their activity .

Comparison with Similar Compounds

2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as indanone and indanedione . its unique structure, which includes the morpholin-4-ylethylamino group, distinguishes it from these compounds . This unique feature contributes to its specific chemical reactivity and biological activity .

Similar compounds include:

  • Indanone
  • Indanedione
  • 2-(Morpholin-4-yl)ethylamine derivatives

Properties

IUPAC Name

3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-12-3-1-2-4-13(12)16(20)14(15)11-17-5-6-18-7-9-21-10-8-18/h1-4,11,19H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJKZVXWGTUNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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